
Methyl 3,4-O-isopropylidene-a-D-galactopyranoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3,4-O-isopropylidene-a-D-galactopyranoside typically involves the protection of the hydroxyl groups in D-galactopyranoside. The process begins with the acetonation of methyl D-galactopyranoside in the presence of anhydrous copper sulfate, which leads to the formation of the isopropylidene acetal . The reaction conditions often include the use of solvents such as chloroform, dichloromethane, ethyl acetate, and methanol .
Industrial Production Methods: While specific industrial production methods are not extensively documented, the compound is generally produced in research laboratories for scientific purposes. The synthesis involves standard organic chemistry techniques and the use of protective groups to achieve the desired product .
Análisis De Reacciones Químicas
Types of Reactions: Methyl 3,4-O-isopropylidene-a-D-galactopyranoside undergoes various chemical reactions, including nucleophilic substitution and acylation .
Common Reagents and Conditions:
Nucleophilic Substitution: This reaction involves the displacement of a leaving group by a nucleophile. Common reagents include sodium methoxide and other nucleophiles.
Major Products: The major products formed from these reactions include various acylated derivatives and substituted galactopyranosides .
Aplicaciones Científicas De Investigación
Methyl 3,4-O-isopropylidene-a-D-galactopyranoside is extensively used in scientific research, particularly in the fields of:
Mecanismo De Acción
The mechanism of action of Methyl 3,4-O-isopropylidene-a-D-galactopyranoside involves its role as a glycosyl donor in glycosylation reactions. It interacts with various enzymes and molecular targets to facilitate the transfer of glycosyl groups to acceptor molecules. This process is crucial in the synthesis of glycoconjugates and the study of carbohydrate chemistry .
Comparación Con Compuestos Similares
- Methyl 2,3-O-isopropylidene-β-D-ribofuranoside
- Methyl 4,6-O-isopropylidene-β-D-galactopyranoside
- Methyl 2,3,6-tri-O-acetyl-a-D-galactopyranoside
Uniqueness: Methyl 3,4-O-isopropylidene-a-D-galactopyranoside is unique due to its specific isopropylidene protection at the 3,4 positions, which makes it particularly useful in the synthesis of specific glycosides and glycosyl donors. Its distinct structure allows for targeted applications in glycosylation studies and the synthesis of complex carbohydrates .
Propiedades
Fórmula molecular |
C10H18O6 |
|---|---|
Peso molecular |
234.25 g/mol |
Nombre IUPAC |
(3aS,4R,6S,7R,7aR)-4-(hydroxymethyl)-6-methoxy-2,2-dimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ol |
InChI |
InChI=1S/C10H18O6/c1-10(2)15-7-5(4-11)14-9(13-3)6(12)8(7)16-10/h5-9,11-12H,4H2,1-3H3/t5-,6-,7+,8-,9+/m1/s1 |
Clave InChI |
NZEWRADQNQAPED-ZEBDFXRSSA-N |
SMILES isomérico |
CC1(O[C@H]2[C@H](O[C@@H]([C@@H]([C@H]2O1)O)OC)CO)C |
SMILES canónico |
CC1(OC2C(OC(C(C2O1)O)OC)CO)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Methyl-N-[1-(2-thienyl)ethylidene]benzenesulfonamide](/img/structure/B15061742.png)
![1,1'-[1]Benzothieno[3,2-b][1]benzothiophene-2,7-diylbis[1-octanone]](/img/structure/B15061763.png)
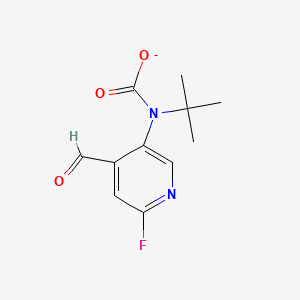
![a]pyrimidin-4(5H)-yl)ethanone](/img/structure/B15061778.png)
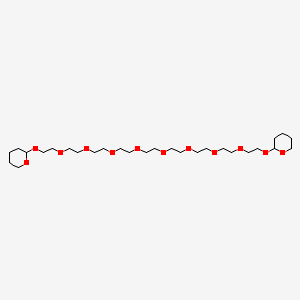
![[[(1Z)-1-(3-Chlorophenyl)-1-propenyl]oxy](1,1-dimethylethyl)dimethyl-silane; 1-Chloro-3-[(1Z)-1-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-propen-1-yl]benzene](/img/structure/B15061800.png)
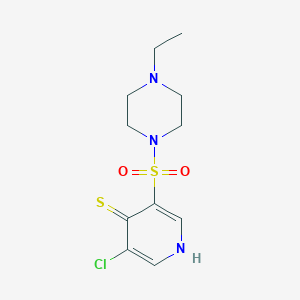
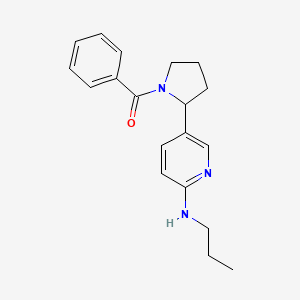
![2-Benzyl-6,8-dibromo-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B15061816.png)
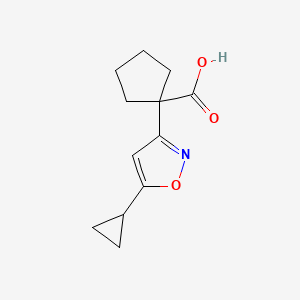
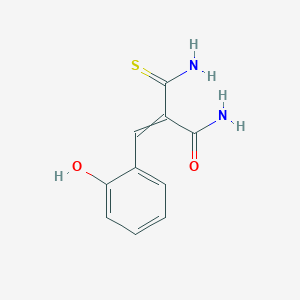
![(8S,10S,13S,14S,17R)-17-(2-acetoxyacetyl)-10,13-dimethyl-3-oxo-2,3,6,7,8,10,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl butyrate](/img/structure/B15061848.png)
![2-[2-[2-[2-[2-[(2E,4E)-5-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]ethoxy]ethanamine;chloride](/img/structure/B15061849.png)
![(3aR,6S,8aS)-2-benzyl-6-phenyl-2,3,3a,6-tetrahydro-1H,8H-azirino[1,2-a]pyrrolo[3,4-b]pyridine](/img/structure/B15061853.png)
